molecular formula C12H18ClFN2O B2470456 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride CAS No. 1909312-65-7

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride

Cat. No.: B2470456
CAS No.: 1909312-65-7
M. Wt: 260.74
InChI Key: STKDYFNODKNTJY-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride (CAS: 1909313-82-1) is a fluorinated amide derivative with a molecular formula of C₁₁H₁₆ClFN₂O and a molecular weight of 246.71 g/mol. It is a high-purity (≥95%) crystalline solid used extensively in pharmaceutical research, agrochemical development, and material science . The compound’s structure features a 4-fluorophenylmethyl group attached to a propanamide backbone, with dimethylamine and hydrochloride functionalization. Its fluorine substituent enhances metabolic stability and bioavailability, making it a valuable building block for drug candidates targeting improved efficacy and selectivity .

Properties

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)-N,N-dimethylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c1-15(2)12(16)10(8-14)7-9-3-5-11(13)6-4-9;/h3-6,10H,7-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDYFNODKNTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC1=CC=C(C=C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. Common synthetic routes include:

    Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions.

    Fluorination: Incorporation of the fluorophenyl group using fluorinating agents.

    Amidation: Formation of the amide bond through condensation reactions with dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of catalysts, solvents, and temperature control to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of the amide group to amines.

    Substitution: Halogenation or alkylation at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and applications of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride with structurally related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications Notable Research Findings
3-Amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride 4-Fluorophenylmethyl, dimethylamide, hydrochloride 246.71 Pharmaceuticals, agrochemicals, materials Enhanced drug efficacy via fluorination
3-Chloro-N-phenyl-phthalimide () Chloro, phthalimide, phenyl 257.67 Polyimide synthesis High-purity monomer for polymers
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () Chlorophenethyl, isobutylphenyl, amide 329.84 Analgesic research (ibuprofen derivative) High-yield synthesis via acyl chloride
3-Chloro-N-(4-methoxyphenyl)propanamide () Chloro, methoxyphenyl, amide 227.68 Crystal engineering, ligand studies C–H···O hydrogen bonds influence packing
N-(3-Chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide () Chloro, fluoro, hydroxyimino, amide 257.67 Reactive intermediate for drug synthesis Dual halogenation enhances reactivity
Paroxetine Hydrochloride () 4-Fluorophenyl, piperidine, benzodioxolyl 374.83 (hemihydrate) Antidepressant (SSRI) Fluorophenyl critical for serotonin uptake inhibition
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide () Chloro, trifluoromethyl, dimethylamide 293.73 Material science, agrochemicals Trifluoromethyl enhances electron withdrawal

Key Differences and Research Insights

Fluorine vs. Chlorine Substitution :

  • The 4-fluorophenyl group in the target compound improves metabolic stability and binding affinity compared to chlorinated analogs (e.g., ), which are more lipophilic but prone to oxidative degradation .
  • Dual halogenation (e.g., chloro-fluoro in ) increases steric and electronic effects, enabling unique reactivity in drug intermediates .

Amide Backbone Variations :

  • Dimethylamide in the target compound enhances solubility and reduces crystallinity compared to unsubstituted amides (e.g., ), impacting formulation stability .
  • Phthalimide-based amides () exhibit rigid planar structures, favoring polymer synthesis over biological activity .

Applications: The target compound’s fluorinated amide structure is versatile in drug discovery, contrasting with trifluoromethyl-substituted amides (), which are more suited for electron-deficient scaffolds in materials .

Physical and Chemical Properties

  • Crystallinity : highlights that C–H···O interactions in chloro-amides influence crystal packing, whereas the target compound’s fluorine may reduce such interactions, favoring solubility .
  • Reactivity: The hydroxyimino group in ’s compound introduces tautomerism, absent in the target compound, enabling diverse reaction pathways .

Biological Activity

3-Amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride (CAS No. 1909312-65-7) is a compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a fluorophenyl moiety, and a dimethylpropanamide structure. Its molecular formula is C12H18ClFN2OC_{12}H_{18}ClFN_2O with a molecular weight of 260.74 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable candidate for pharmacological studies.

PropertyValue
IUPAC Name2-(aminomethyl)-3-(4-fluorophenyl)-N,N-dimethylpropanamide; hydrochloride
Molecular FormulaC₁₂H₁₈ClFN₂O
Molecular Weight260.74 g/mol
CAS Number1909312-65-7

The biological activity of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator within various biochemical pathways, influencing processes such as signal transduction and metabolic regulation.

Therapeutic Applications

Research indicates that this compound may possess significant therapeutic potential in several areas:

  • Cancer Treatment : Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For example, similar fluorinated compounds have shown promising results in inhibiting solid tumor growth in vitro and in vivo .
  • Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential use in treating neurological disorders by modulating neurotransmitter systems .

Case Studies

  • Antitumor Activity : A study involving fluorinated analogs demonstrated that compounds with similar structures to 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide exhibited potent HDAC inhibition, leading to significant tumor growth inhibition in xenograft models. The IC50 values for these compounds were reported as low as 1.30 μM against HepG2 cells, indicating strong antiproliferative effects .
  • Neurotransmitter Modulation : Another investigation into related compounds found that they effectively modulated serotonin transporter (SERT) activity, suggesting that 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide may similarly influence serotonergic signaling pathways, which are critical in mood regulation and treatment of depression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Fluorophenylacetamide Fluorophenyl groupModerate HDAC inhibition
N,N-Dimethyl-3-aminopropanamide Dimethylamino groupLimited therapeutic potential
2-(4-Fluorophenyl)ethylamine Ethylamine structureNeurotransmitter modulation

3-Amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide stands out due to its combination of functional groups that enhance both chemical reactivity and biological activity compared to these analogs.

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